molecular formula C21H23N3O3S B2449920 (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1799266-60-6

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

Cat. No. B2449920
M. Wt: 397.49
InChI Key: RORDOFRCKXTVBT-ACCUITESSA-N
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Description

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in COX-2 Inhibition

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide, as part of the sulfonamide-containing 1,5-diarylpyrazole class, has been evaluated for its ability to block cyclooxygenase-2 (COX-2) both in vitro and in vivo. This class of compounds has shown significant potential as COX-2 inhibitors, which are relevant in conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

2. Synthesis and Characterization

The compound's derivatives have been synthesized and characterized through various methods, including the preparation of 2‐(1‐phenyl‐1H‐pyrazol‐5‐yl)benzenesulfonamides from polylithiated C(α),N‐phenylhydrazones and methyl 2‐(aminosulfonyl)benzoate. This highlights its chemical versatility and potential for varied applications (Meierhoefer et al., 2005).

3. Antimicrobial Activity

Compounds derived from this chemical have shown promising antimicrobial activities. For example, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its derivatives demonstrated significant in vitro antibacterial and antifungal activities (Abdelhamid et al., 2019).

4. Structural Studies

Structural studies of related compounds have been conducted to understand their conformational differences, which are crucial in drug design and understanding their biological activities. For instance, the crystal structures of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides have been reported, revealing significant differences in conformations (Borges et al., 2014).

properties

IUPAC Name

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-23-21(18-9-10-18)14-19(22-23)15-24(16-20-8-5-12-27-20)28(25,26)13-11-17-6-3-2-4-7-17/h2-8,11-14,18H,9-10,15-16H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORDOFRCKXTVBT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

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